1-(1,3-benzodioxol-4-ylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide
Overview
Description
1-(1,3-benzodioxol-4-ylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.14601278 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-arrhythmic Activity
Research into piperidine-based derivatives, including those incorporating 1,3-thiazole structures, has highlighted their potential in developing anti-arrhythmic medications. The synthesis of these compounds involves reactions that yield 1,3-thiazole and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, showing significant anti-arrhythmic activity in tested models. This points to the therapeutic applications of such compounds in managing arrhythmias, a class of conditions characterized by irregular heartbeats which can lead to severe cardiovascular complications (Abdel‐Aziz et al., 2009).
Antimicrobial and Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors against Mycobacterium tuberculosis, demonstrating significant activity in inhibiting the GyrB ATPase of Mycobacterium smegmatis and the DNA gyrase of M. tuberculosis. These compounds, including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, have shown promising results in vitro, suggesting their potential application in treating tuberculosis, a leading cause of death globally from a single infectious agent (Jeankumar et al., 2013).
Anti-fatigue Effects
A study on benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, has investigated their potential anti-fatigue effects. These compounds were synthesized and evaluated in a mouse model for their ability to enhance swimming endurance, indicating their potential as therapeutic agents for fatigue. The results showed a significant increase in swimming times to exhaustion, suggesting a promising avenue for developing treatments aimed at improving physical performance and managing fatigue-related conditions (Wu et al., 2014).
Antipsychotic Potential
Research into heterocyclic carboxamides, closely related to the chemical structure of interest, has explored their potential as antipsychotic agents. These compounds have been evaluated for their activity against dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, showing promise in treating conditions such as schizophrenia. The investigation highlights the therapeutic potential of these derivatives in the development of new antipsychotic medications, contributing to the ongoing search for more effective and safer treatments for psychiatric disorders (Norman et al., 1996).
Properties
IUPAC Name |
1-(1,3-benzodioxol-4-ylmethyl)-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-23(25-19-5-1-3-17(11-19)20-13-30-14-24-20)16-7-9-26(10-8-16)12-18-4-2-6-21-22(18)29-15-28-21/h1-6,11,13-14,16H,7-10,12,15H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJQSXJANQWIHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CSC=N3)CC4=C5C(=CC=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.